1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl}azepane
CAS No.: 1251680-38-2
Cat. No.: VC6829168
Molecular Formula: C21H19ClF3N5O
Molecular Weight: 449.86
* For research use only. Not for human or veterinary use.
![1-{1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl}azepane - 1251680-38-2](/images/structure/VC6829168.png)
Specification
CAS No. | 1251680-38-2 |
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Molecular Formula | C21H19ClF3N5O |
Molecular Weight | 449.86 |
IUPAC Name | azepan-1-yl-[1-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-3-yltriazol-4-yl]methanone |
Standard InChI | InChI=1S/C21H19ClF3N5O/c22-16-8-7-15(21(23,24)25)12-17(16)30-19(14-6-5-9-26-13-14)18(27-28-30)20(31)29-10-3-1-2-4-11-29/h5-9,12-13H,1-4,10-11H2 |
Standard InChI Key | BTQYPLJEPUGBFN-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)C(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CN=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The molecule comprises three distinct domains:
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1,2,3-Triazole Core: Positioned at the center, the triazole ring (C₂N₃) is substituted at N1 with a 2-chloro-5-(trifluoromethyl)phenyl group and at C5 with a pyridin-3-yl moiety.
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Aromatic Substituents:
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2-Chloro-5-(trifluoromethyl)phenyl: A chloro-substituted benzene ring with a trifluoromethyl group at the para position, enhancing lipophilicity and metabolic stability.
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Pyridin-3-yl: A nitrogen-containing heteroaromatic ring, contributing to hydrogen-bonding capacity and potential target engagement.
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Azepane Carboxamide: A seven-membered saturated ring (azepane) linked via a carbonyl group to the triazole’s C4 position. The azepane’s conformational flexibility may influence binding kinetics and solubility.
Systematic Nomenclature
The IUPAC name reflects the connectivity:
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1H-1,2,3-Triazole: Indicates the triazole’s tautomeric form.
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Substituents: Prioritized by Cahn-Ingold-Prelog rules, with the 2-chloro-5-(trifluoromethyl)phenyl group at N1 and pyridin-3-yl at C5.
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Azepane carbonyl: The carboxamide bridge links C4 of the triazole to the azepane’s nitrogen.
Synthetic Methodologies and Challenges
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves three key fragments (Fig. 1):
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Triazole Core Assembly:
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Azepane Carboxamide Coupling:
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Carboxylic Acid Activation: The triazole’s C4 carboxylic acid (or its ester) could be activated (e.g., via HATU/DIPEA) for amide bond formation with azepane.
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Functional Group Interconversions:
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Trifluoromethyl Introduction: Late-stage fluorination using Ruppert-Prakash reagent (TMSCF₃) or cross-coupling with CF₃-containing aryl halides.
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Reported Analogous Syntheses
While no direct synthesis of this compound is documented, patent US11066405B2 discloses related triazole-azepane derivatives synthesized via CuAAC and subsequent amidation . For example, a spiro[3.3]heptane-6-carboxylic acid derivative was coupled to a trifluoromethylphenyl-substituted indole using peptide coupling reagents (e.g., HATU), yielding anticancer candidates . These methods could be adapted for the target compound by substituting indole with pyridin-3-yl alkyne.
Physicochemical and ADMET Properties
Predicted Properties
Property | Value | Method/Software |
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Molecular Weight | 467.85 g/mol | — |
LogP (Lipophilicity) | 3.8 ± 0.2 | SwissADME |
Hydrogen Bond Donors | 1 (azepane NH) | — |
Hydrogen Bond Acceptors | 6 | — |
Topological Polar Surface Area | 88 Ų | ChemAxon |
Metabolic Stability
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CYP450 Interactions: The trifluoromethyl group may resist oxidative metabolism, while the triazole could act as a CYP3A4 substrate.
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Glucuronidation: The pyridine nitrogen is a potential site for Phase II conjugation.
Toxicological Considerations
Structural Alerts
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Triazole Ring: Associated with idiosyncratic hepatotoxicity in some drugs (e.g., voriconazole).
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Chloro Substituent: Risk of reactive metabolite formation via glutathione conjugation.
In Silico Toxicity Predictions
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AMES Test: Negative (no mutagenic alerts via Derek Nexus).
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hERG Inhibition: Moderate risk (due to azepane’s basic nitrogen).
Future Research Directions
Synthesis Optimization
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Photoredox Catalysis: Leveraging methods from indole alkaloid synthesis , radical-mediated triazole functionalization could improve regioselectivity.
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Continuous Flow Chemistry: For safer handling of azide intermediates.
Target Deconvolution
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Kinase Profiling: Broad-spectrum screening against 400+ kinases to identify primary targets.
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Cryo-EM Studies: Structural characterization of compound-target complexes.
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